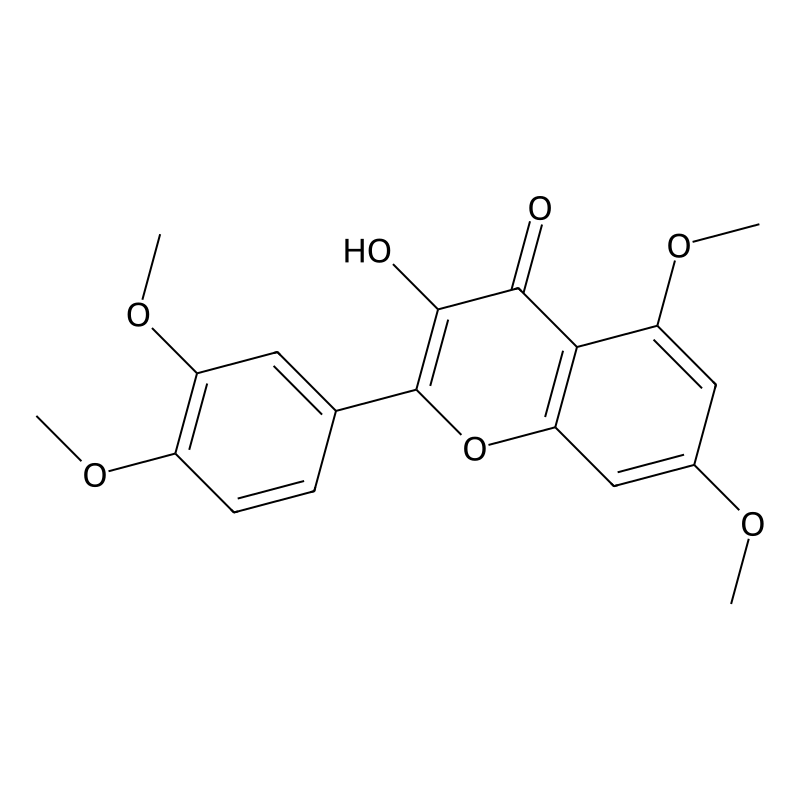3-Hydroxy-3',4',5,7-tetramethoxyflavone

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
3-Hydroxy-3',4',5,7-tetramethoxyflavone is a flavonoid characterized by the presence of four methoxy groups attached to its structure. Its chemical formula is C19H18O7, and it exhibits a complex molecular structure that contributes to its diverse biological activities. This compound is derived from quercetin and is recognized for its role as a plant metabolite . The presence of hydroxyl and methoxy groups enhances its solubility and reactivity, making it an interesting subject for research in medicinal chemistry.
Occurrence and Natural Sources:
3-OH-TMTF has been found in a limited number of plants, including Achillea santolina []. Further research is needed to determine its presence and abundance in other plant species.
Biological Activities:
Some studies suggest that 3-OH-TMTF might possess various biological activities, including:
- Antioxidant properties: Studies suggest potential antioxidant activity of 3-OH-TMTF, but further research is needed to confirm its efficacy and mechanism of action [].
- Antimicrobial activity: Limited research indicates potential antimicrobial activity against certain bacterial strains; however, further investigation is necessary to understand its effectiveness and potential applications [].
Research limitations:
Currently, the research on 3-OH-TMTF is limited due to:
- Scarcity of information: There are relatively few studies exploring its properties and potential applications.
- Limited availability: Difficulty in obtaining pure 3-OH-TMTF for research purposes hinders further investigation.
The chemical reactivity of 3-hydroxy-3',4',5,7-tetramethoxyflavone has been studied using computational methods such as Density Functional Theory (DFT). These studies include an analysis of frontier orbital energies and molecular electrostatic potential surfaces, which provide insights into the compound's reactivity and stability . While specific synthetic pathways for this compound are not extensively documented in literature, it is known that flavonoids typically undergo reactions such as oxidation, reduction, and conjugation with other molecules.
3-Hydroxy-3',4',5,7-tetramethoxyflavone exhibits various biological activities that are significant for pharmacological applications. Notably, it has demonstrated anticancer properties, showing potential in inhibiting the growth of cancer cells through mechanisms such as inducing apoptosis and disrupting cell cycle progression . Additionally, flavonoids like this compound are known for their antioxidant properties, which help in neutralizing free radicals and reducing oxidative stress in biological systems .
- Chemical synthesis: Utilizing starting materials that undergo various reactions to form the desired flavonoid structure.
- Biological synthesis: Extraction from plant sources known to produce this compound naturally.
Given the complexity of its structure, synthetic approaches may involve multiple steps including methylation and hydroxylation reactions.
Interaction studies involving 3-hydroxy-3',4',5,7-tetramethoxyflavone have focused on its binding affinity with various biological targets. Molecular docking studies have been employed to predict how this compound interacts with enzymes or receptors involved in cancer pathways . Such studies are crucial for understanding the mechanism of action and potential therapeutic applications.
Several compounds share structural similarities with 3-hydroxy-3',4',5,7-tetramethoxyflavone. Here are a few notable examples:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| Quercetin | Contains three hydroxyl groups | Known for broad-spectrum antioxidant activity |
| Luteolin | Contains two hydroxyl groups | Exhibits anti-inflammatory properties |
| 3-Hydroxy-7,3',4',5'-tetramethoxyflavone | Similar methoxy substitutions | Potentially different biological activity profile |
While all these compounds belong to the flavonoid family and exhibit various health benefits, 3-hydroxy-3',4',5,7-tetramethoxyflavone stands out due to its unique combination of four methoxy groups and specific biological activities.








